1-(4-methoxy-3-methylbenzoyl)indoline
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Overview
Description
1-(4-methoxy-3-methylbenzoyl)indoline is a synthetic compound belonging to the class of indoline derivatives Indoline derivatives are known for their significant biological activities and are widely used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-methylbenzoyl)indoline typically involves the reaction of 4-methoxy-3-methylbenzoic acid with indoline. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-methylbenzoyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium at elevated temperatures.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
1-(4-methoxy-3-methylbenzoyl)indoline has been widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-3-methylbenzoyl)indoline is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation activates the photosensitizing properties of the compound, leading to the generation of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells through apoptosis, a process involving programmed cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzoyl)indoline
- 1-(3-methylbenzoyl)indoline
- 1-(4-methylbenzoyl)indoline
Uniqueness
1-(4-methoxy-3-methylbenzoyl)indoline is unique due to the presence of both methoxy and methyl groups on the benzoyl ring. This dual substitution pattern imparts distinct chemical and biological properties compared to other indoline derivatives. The methoxy group enhances the compound’s solubility and reactivity, while the methyl group contributes to its stability and biological activity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methoxy-3-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-11-14(7-8-16(12)20-2)17(19)18-10-9-13-5-3-4-6-15(13)18/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZXIUXEVNNCAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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